N-{7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}prop-2-enamide
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Overview
Description
N-{7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}prop-2-enamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}prop-2-enamide can be achieved through a microwave-mediated, catalyst-free method. This involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is eco-friendly and results in good-to-excellent yields.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-{7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}prop-2-enamide involves the inhibition of DNA-dependent protein kinase (DNA-PK). This enzyme is crucial for the repair of double-strand DNA breaks via non-homologous end joining (NHEJ). By inhibiting DNA-PK, the compound can prevent the repair of DNA damage in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)
- 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide
Uniqueness
N-{7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}prop-2-enamide is unique due to its specific structure, which allows it to effectively inhibit DNA-PK with high selectivity. This makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-3-8(15)13-9-7(2)4-5-14-10(9)11-6-12-14/h3-6H,1H2,2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSNMVKBXAFKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=NN2C=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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